molecular formula C8H11ClO2 B6275914 ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate CAS No. 2763780-67-0

ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B6275914
CAS No.: 2763780-67-0
M. Wt: 174.6
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Description

Ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate is an organic compound with a unique structure characterized by a cyclobutane ring substituted with a chlorine atom and a methylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate typically involves the reaction of ethyl cyclobutanecarboxylate with chlorinating agents under specific conditions. One common method includes the use of thionyl chloride (SOCl₂) as the chlorinating agent, which reacts with ethyl cyclobutanecarboxylate to introduce the chlorine atom at the desired position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).

    Addition Reactions: The methylidene group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH₃) for amination. These reactions are typically carried out in aqueous or alcoholic solvents.

    Addition Reactions: Electrophiles such as hydrogen halides (HX) or halogens (X₂) are used in addition reactions, often in the presence of catalysts.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

Major Products Formed

    Substitution: Formation of ethyl 1-hydroxy-3-methylidenecyclobutane-1-carboxylate or ethyl 1-amino-3-methylidenecyclobutane-1-carboxylate.

    Addition: Formation of ethyl 1-chloro-3-(halomethyl)cyclobutane-1-carboxylate.

    Oxidation: Formation of ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylic acid.

    Reduction: Formation of ethyl 1-chloro-3-methylidenecyclobutanol.

Scientific Research Applications

Ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate involves its interaction with various molecular targets. The chlorine atom and the methylidene group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the cyclobutane ring provides a rigid framework that influences the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Ethyl 1-chloro-3-methylidenecyclobutane-1-carboxylate can be compared with similar compounds such as:

    Ethyl 1-chloro-2-methylidenecyclobutane-1-carboxylate: Differing in the position of the methylidene group, which affects its reactivity and applications.

    Ethyl 1-bromo-3-methylidenecyclobutane-1-carboxylate: Substitution of chlorine with bromine, leading to changes in chemical properties and reactivity.

    Ethyl 1-chloro-3-methylcyclobutane-1-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and methylidene groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

2763780-67-0

Molecular Formula

C8H11ClO2

Molecular Weight

174.6

Purity

95

Origin of Product

United States

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